molecular formula C10H14BrN3O2 B12992998 tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate

Cat. No.: B12992998
M. Wt: 288.14 g/mol
InChI Key: SFDKOVTXARCOPG-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl 6-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)6-7(11)12-14/h6H,4-5H2,1-3H3

InChI Key

SFDKOVTXARCOPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted precursor with tert-butyl carbamate in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate (K2CO3), nucleophiles such as amines, and oxidizing agents like hydrogen peroxide (H2O2). Reaction conditions vary depending on the desired transformation but often involve solvents like DMF or THF and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazole derivatives, such as:

Uniqueness

tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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